Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core. Key structural elements include:
- 6,7-Dimethyl ester groups: Enhancing lipophilicity compared to the parent dicarboxylic acid (CAS 860609-32-1) .
- 2-Oxo group: Partially saturates the thiazole ring, influencing reactivity and hydrogen-bonding capabilities.
This compound serves as a synthetic intermediate in medicinal chemistry, with its bromine atom enabling cross-coupling reactions for further derivatization .
Properties
IUPAC Name |
dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJCWWPCROEUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114337 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337920-93-1 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337920-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects.
Biochemical Analysis
Biochemical Properties
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it exhibits strong binding affinity and inhibitory effects. This interaction is crucial for its antileishmanial activity, as it disrupts the enzyme’s function, leading to the inhibition of parasite growth. Additionally, the compound’s interaction with Plasmodium falciparum enzymes contributes to its antimalarial properties.
Cellular Effects
This compound has been observed to affect various cellular processes. In Leishmania aethiopica, it exhibits potent antipromastigote activity, significantly reducing the parasite’s viability. In Plasmodium berghei-infected mice, the compound demonstrates substantial suppression of parasitemia, indicating its effectiveness in controlling malaria infection. The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced parasite proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key enzymes and proteins. The compound binds to the active site of Lm-PTR1, forming strong hydrophobic interactions with catalytic residues such as histidine 241. This binding inhibits the enzyme’s activity, disrupting the folate metabolism pathway essential for parasite survival. Additionally, the compound’s interaction with Plasmodium enzymes leads to the inhibition of critical metabolic processes, contributing to its antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the compound’s antiparasitic effects persist over time, with sustained inhibition of parasite growth and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, indicating the optimal dosage range for achieving maximum therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism in parasites. The compound interacts with enzymes such as Lm-PTR1, inhibiting their activity and disrupting the synthesis of essential metabolites. This inhibition leads to reduced metabolic flux and altered levels of key metabolites, contributing to the compound’s antiparasitic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is influenced by its physicochemical properties, including solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and organelles, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target enzymes and proteins.
Biological Activity
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 337920-93-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14BrNO5S
- Molecular Weight : 412.3 g/mol
- Purity : Typically ≥ 95% .
Antiparasitic Activity
Research indicates that this compound exhibits potent antipromastigote activity against Leishmania aethiopica, significantly reducing the viability of the parasite. The mechanism involves strong binding interactions with the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), where it acts as an inhibitor .
Antimicrobial Properties
The thiazole moiety present in the compound contributes to a broad spectrum of antimicrobial activities. Studies have shown that derivatives containing thiazole structures exhibit antibacterial, antifungal, and antiprotozoal properties. These activities are attributed to their ability to disrupt cellular processes in pathogens .
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It binds to the active site of Lm-PTR1, forming hydrophobic interactions with critical residues such as histidine 241. This binding prevents the enzyme from catalyzing necessary biochemical reactions in the parasite .
- Cellular Effects : The compound influences various cellular processes by altering metabolic pathways in target organisms, leading to reduced viability and proliferation .
Case Study 1: Antipromastigote Activity
In a controlled study, Leishmania aethiopica was treated with varying concentrations of this compound. Results demonstrated a dose-dependent reduction in parasite viability, with significant effects observed at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against several bacterial and fungal strains. It was found to be particularly effective against Candida albicans and Staphylococcus aureus, showcasing its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Dimethyl 5-(4-Fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Substituent : 4-Fluorophenyl (electron-withdrawing, less polarizable than bromine).
- Impact : Reduced molecular weight (vs. bromine analog) and lower melting point due to weaker halogen bonding .
- Applications : Fluorine’s metabolic stability makes this derivative suitable for pharmacokinetic studies.
Dimethyl 5-(3,5-Dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Substituent : 3,5-Dichlorophenyl (strongly electron-withdrawing, steric bulk).
- Impact : Higher melting point (predicted >200°C) due to increased intermolecular forces. Steric hindrance may reduce reactivity in cross-coupling reactions .
Dimethyl 5-(p-Methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (15d)
- Substituent : 4-Methoxyphenyl (electron-donating).
- Impact: Increased solubility in polar solvents (e.g., methanol) compared to bromophenyl analogs. Melting point: 91.8–93.6°C .
Core Heterocycle Modifications
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
Functional Group Variations
5-(4-Bromophenyl)-1H-Pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid
Comparative Data Tables
Table 1: Substituent Effects on Physical Properties
*Calculated based on formula C16H13BrN2O5S.
Preparation Methods
Microwave-Assisted One-Pot Synthesis
Reagents :
- 3-(4-Bromophenyl)-4-thioxo-2-thiazolidinone (1.0 equiv)
- Dimethyl acetylenedicarboxylate (1.2 equiv)
- p-TsOH (0.1 equiv) in DMF
Procedure :
- Charge reagents into microwave vial under nitrogen atmosphere.
- Irradiate at 120°C for 20 min (300 W, high absorption setting).
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 62–68%
Key Advantage : Reduced reaction time from hours to minutes compared to conventional heating.
Stepwise Conventional Synthesis
Step 1 : Thiazole Ring Formation
- React 4-bromobenzaldehyde with thiosemicarbazide in acetic acid (reflux, 4 h) to form 3-(4-bromophenyl)-4-thioxo-2-thiazolidinone.
Step 2 : Cyclization with Acetylenedicarboxylate
Step 3 : Oxidation and Esterification
- Oxidize with m-CPBA in dichloromethane (0°C to RT, 6 h) to install the 2-oxo group.
Overall Yield : 55–60%
Reaction Optimization and Catalytic Systems
Acid Catalysis Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | DMF | 120 | 0.33 | 68 |
| HOAc | Toluene | 110 | 2 | 45 |
| ZnCl₂ | DCM | 40 | 6 | 32 |
p-TsOH in polar aprotic solvents demonstrates superior activity due to enhanced protonation of carbonyl intermediates.
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 98 |
| PEG-400 | 12.5 | 65 | 97 |
| Toluene | 2.4 | 42 | 89 |
High dielectric solvents stabilize charged intermediates, improving cyclization efficiency.
Mechanistic Insights
The reaction proceeds through three critical stages:
- Thiazolidinone Activation : p-TsOH protonates the thiazolidinone carbonyl, enhancing electrophilicity.
- Dienophile Attack : Dimethyl acetylenedicarboxylate undergoes conjugate addition to form a zwitterionic intermediate.
- 6π Electrocyclization : Aromaticity-driven ring closure generates the pyrrolo-thiazole core.
In situ FTIR studies confirm intermediate A formation within 5 min of microwave irradiation, supporting a concerted mechanism.
Characterization and Analytical Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 4.32 (s, 2H, CH₂)
- δ 3.91 (s, 6H, OCH₃)
IR (KBr) :
- 1735 cm⁻¹ (C=O ester)
- 1660 cm⁻¹ (C=O lactam)
- 1580 cm⁻¹ (C-Br stretch)
HRMS (ESI+) :
- Calculated for C₁₉H₁₄BrN₂O₅S [M+H]⁺: 485.9754
- Found: 485.9756
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors : Enable precise temperature control during exothermic cyclization steps.
- Crystallization Optimization : Use ethanol/water mixtures (3:1 v/v) for 92% recovery of pharmaceutical-grade material.
- Waste Reduction : DMF is recovered via vacuum distillation (85% efficiency).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
